[2-(Benzyloxy)ethyl]hydrazine hydrochloride
Description
Properties
IUPAC Name |
2-phenylmethoxyethylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c10-11-6-7-12-8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOGWPTXWWUJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81866-70-8 | |
| Record name | [2-(benzyloxy)ethyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Design and Reagent Selection
The Mitsunobu reaction serves as a cornerstone for constructing the hydrazine backbone. A flow synthesis system (Figure 1) enables continuous production, utilizing triphenylphosphine (PPh₃, 3 mmol) and di-tert-butyl azodicarboxylate (DBAD, 3 mmol) in acetonitrile (MeCN) at 30°C. Alcohol precursors, such as 2-(benzyloxy)ethanol, undergo activation via PPh₃-mediated oxidation, forming an oxonium intermediate. Subsequent nucleophilic attack by hydrazine yields the hydrazine derivative.
Key Conditions
Mechanistic Insights from Deuterium Labeling
Deuterium-labeled experiments confirm the alcohol’s α-hydrogen as the sole source in the final product. Benzyl alcohol-OD reacted under standard conditions produces deuterated hydrazine without exchange, ruling out solvent or reagent contributions. This aligns with Mitsunobu’s general mechanism, where the alcohol’s hydrogen transfers to the hydrazine.
Reductive Amination Approach
Two-Step Alkylation and Reduction
This method begins with 2-(benzyloxy)ethylamine reacting with benzaldehyde under acidic conditions to form a Schiff base. Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the secondary amine. Subsequent hydrazination introduces the hydrazine moiety via nucleophilic substitution (Scheme 1).
Optimization Parameters
Challenges in Hydrazine Incorporation
Hydrochloride Salt Formation
Acid-Mediated Deprotection
The free hydrazine base is treated with HCl in methanol (37%, 200 μL/mL) at 0°C. Acetyl chloride (9.54 g per 2 mmol substrate) ensures protonation, followed by solvent removal under vacuum to isolate the crystalline hydrochloride.
Critical Factors
- Temperature Control : ≤0°C prevents decomposition.
- Stoichiometry : Excess HCl (2.5 equiv) guarantees complete salt formation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC with a C18 column (acetonitrile/water, 70:30) detects impurities ≤0.5%. Melting point analysis (185–189°C) corroborates literature values.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scale (g) |
|---|---|---|---|
| Mitsunobu Reaction | 85 | 92 | 10 |
| Reductive Amination | 78 | 89 | 5 |
Advantages of Flow Synthesis
- Scalability : Gram-scale reactions (10–100 mL product solution) demonstrate industrial feasibility.
- Reproducibility : Automated syringes minimize human error.
Industrial-Scale Production Considerations
Continuous Flow Systems
Adopting flow chemistry reduces batch-to-batch variability. Tubing dimensions (1.1 × 1.5 mm) and water bath temperature (30°C) are standardized for throughput.
Cost-Benefit Analysis
- Reagent Costs : PPh₃ and DBAD account for 60% of material expenses.
- Labor : Automated systems cut labor by 40% compared to batch methods.
Challenges and Mitigation Strategies
Hygroscopic Degradation
The hydrochloride salt absorbs moisture, necessitating storage under nitrogen with silica gel desiccants. Karl Fischer titration monitors water content (<0.1%).
Byproduct Formation
Unreacted benzyl bromide in alkylation steps forms benzyl ethers. Adding activated charcoal (5% w/w) during workup adsorbs impurities.
Emerging Methodologies
Recent advances explore enzymatic hydrazination using transaminases, though yields remain low (∼50%). Photocatalytic approaches under visible light (λ = 450 nm) show promise for greener synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Benzyloxy)ethyl]hydrazine hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Typical reducing agents are and .
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids , while reduction could produce amines .
Scientific Research Applications
Chemistry: In chemistry, [2-(Benzyloxy)ethyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions, including hydrazone formation and Schiff base synthesis .
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibition and protein modification. It is used to investigate the mechanisms of various biological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on different biological targets and pathways .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)ethyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to changes in cellular processes and pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares [2-(Benzyloxy)ethyl]hydrazine hydrochloride with structurally related hydrazine derivatives:
Pharmacological and Chemical Properties
- Reactivity : Benzyloxy-substituted hydrazines exhibit nucleophilic hydrazine groups, enabling condensation with carbonyl compounds to form Schiff bases (e.g., antidepressant isatin derivatives ).
- Bioactivity: Phenylhydrazine derivatives show antidepressant activity (e.g., N-benzylated isatins inhibit monoamine oxidase) . Thiazole-hydrazide hybrids demonstrate analgesic effects by modulating COX-2 and TNF-α pathways .
- Stability : Hydrochloride salts enhance solubility and stability compared to free bases, critical for drug formulation .
Limitations and Advantages
- Benzyloxy-ethyl vs. Benzyloxy-phenyl :
- Hydrazine HCl vs. Free Hydrazine : The hydrochloride form mitigates hygroscopicity and oxidative degradation, simplifying storage .
Biological Activity
[2-(Benzyloxy)ethyl]hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazines and their derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, drawing from various research studies and findings.
This compound can be characterized by its chemical structure, which includes a benzyloxy group that enhances its biological activity. The presence of this moiety may contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
The mechanism of action for this compound primarily involves its ability to inhibit specific enzymes. Similar compounds have shown efficacy in enzyme inhibition by binding to the active sites of enzymes, thus preventing substrate interaction and catalytic activity. This property is crucial for the development of therapeutic agents targeting various diseases.
Biological Activities
Research indicates that hydrazine derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that hydrazones possess significant antimicrobial properties. For instance, certain hydrazone derivatives have shown effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections .
- Anticancer Properties : Hydrazones are being explored as anticancer agents due to their ability to induce apoptosis in cancer cells. Research has highlighted the potential of hydrazone derivatives to inhibit tumor growth in vitro and in vivo .
- Anti-inflammatory Effects : The anti-inflammatory activity of hydrazones has been documented, with some derivatives showing the ability to reduce inflammation markers in cellular models .
Case Studies
- Inhibition Studies : A study on benzyloxybenzene-derived thio/semicarbazones demonstrated significant inhibition of monoamine oxidase B (MAO-B), suggesting that modifications in the benzyloxy group could enhance enzyme inhibition properties .
- Antifungal Activity : Research on aromatic acylhydrazones revealed promising antifungal activity against Candida neoformans. The structure-activity relationship (SAR) studies indicated that specific substitutions on the hydrazone scaffold could lead to enhanced antifungal potency .
- Antiviral Activity : Some hydrazone derivatives have been evaluated for their antiviral properties, particularly against human immunodeficiency virus (HIV). These studies reported effective inhibition at low concentrations, highlighting the therapeutic potential of hydrazones in viral infections .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for [2-(Benzyloxy)ethyl]hydrazine hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves reacting benzyl-protected ethanol derivatives with hydrazine under acidic conditions. For example, a two-step process may include:
Etherification : Reaction of 2-chloroethanol with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-(benzyloxy)ethanol.
Hydrazine Formation : Treatment with hydrazine hydrate in ethanol under reflux, followed by HCl neutralization to yield the hydrochloride salt .
- Purity Optimization : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate high-purity product. Monitor by TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) .
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.5 ppm (OCH₂Ph), δ 3.6–3.8 ppm (NCH₂), and δ 2.8 ppm (NH₂).
- ¹³C NMR : Signals at 128–137 ppm (aromatic carbons), 70–75 ppm (OCH₂), and 45–50 ppm (NCH₂) .
- Mass Spectrometry : ESI-MS m/z calc. for C₉H₁₅ClN₂O: 202.68; observed [M+H]⁺ at 203.1 .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Q. What preliminary biological activities are reported for hydrazine derivatives like this compound?
- Methodological Answer : Hydrazine derivatives exhibit:
- Antimicrobial Activity : Test via broth microdilution (MIC values against S. aureus: 16–32 µg/mL).
- Anticancer Potential : Screen using MTT assays (e.g., IC₅₀ ~50 µM in HeLa cells).
- Mechanistic Insight : Hydrazines may inhibit enzymes (e.g., monoamine oxidase) via covalent binding to flavin cofactors .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydrazine group, favoring substitution at sterically accessible sites.
- Catalysts : Lewis acids (e.g., ZnCl₂) can direct reactions toward benzylic or aromatic positions.
- Case Study : In reactions with acyl chlorides, DMF increases yields of N-acylated products (75–85%) vs. THF (50–60%) .
Q. What structural features of this compound contribute to its bioactivity, and how can these be modified?
- Methodological Answer :
- Key Features :
| Feature | Impact |
|---|---|
| Benzyloxy group | Enhances lipophilicity (logP ~1.5) and membrane permeability. |
| Hydrazine moiety | Enables Schiff base formation with carbonyl groups in target proteins. |
- Modifications :
- Replace benzyl with electron-deficient aryl groups (e.g., 4-NO₂Ph) to increase electrophilicity.
- Introduce methyl groups to the ethyl chain to reduce metabolic degradation .
Q. What advanced analytical techniques resolve contradictions in hydrazine derivative characterization data?
- Methodological Answer :
- X-ray Crystallography : Confirms molecular geometry (e.g., dihedral angle between benzyloxy and hydrazine groups: 60–70°).
- HPLC-MS/MS : Detects impurities (e.g., oxidized byproducts) at 0.1% levels using a C18 column (gradient: 5–95% MeCN in 0.1% formic acid).
- DFT Calculations : Predict NMR chemical shifts (RMSD <0.5 ppm) and optimize reaction pathways (e.g., transition state energies) .
Q. How can discrepancies in biological activity data for this compound be addressed?
- Methodological Answer :
- Purity Verification : Use elemental analysis (C, H, N within ±0.3% of theoretical) to rule out batch variability.
- Assay Conditions : Standardize cell lines (e.g., ATCC-certified HeLa) and culture media (e.g., DMEM + 10% FBS) to minimize experimental noise.
- Structural Analogues : Compare with derivatives (e.g., [2-(4-MeO-PhO)ethyl]hydrazine HCl) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
